molecular formula C12H10ClN3O3 B2545610 N-(2-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide CAS No. 338774-82-6

N-(2-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide

Cat. No. B2545610
CAS RN: 338774-82-6
M. Wt: 279.68
InChI Key: GNHNJMHIQXYOPG-UHFFFAOYSA-N
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Description

The compound N-(2-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. One of the derivatives of pyrimidine, specifically the N-(2-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, has been studied for its molecular structure, which is stabilized by extensive intramolecular hydrogen bonds .

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multi-step reactions. For instance, N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides were synthesized through the reaction of tetrahydropyrimidine-5-carboxamides with ethyl chloroacetate, demonstrating the complexity of synthesizing such compounds . Another example includes the synthesis of 5-methyl-4-oxo-2-(coumarin-3-yl)-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, which was achieved in two stages using common reagents and binucleophilic reagents .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of conjugated aromatic rings and the ability to form hydrogen bonds. For example, the crystal structure of 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride revealed two almost coplanar aromatic rings and a crystal packing stabilized by intermolecular hydrogen bonds .

Chemical Reactions Analysis

Pyrimidine derivatives can participate in various chemical reactions, including cyclization, chlorination, and nucleophilic substitution, as demonstrated in the synthesis of 2-chloro-4-(3-nitrophenoxy) thieno[3,2-d]pyrimidine . These reactions are crucial for creating compounds with potential pharmacological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of chlorine and hydroxy groups can affect the compound's solubility,

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial Activities : Compounds structurally similar to N-(2-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide have been synthesized and evaluated for their antimicrobial activities. For instance, derivatives of tetrahydropyrimidine and thiazolopyrimidine have shown significant inhibition against bacterial and fungal growth, indicating potential for the development of new antimicrobial agents (Akbari et al., 2008).

  • Anticonvulsant Properties : The structural investigation of anticonvulsant enaminones, which share a core pyrimidine structure with this compound, demonstrates the importance of hydrogen bonding in their efficacy. This research contributes to understanding the molecular basis of anticonvulsant activity and could inform the development of related compounds (Kubicki et al., 2000).

  • Antifungal Activities : Research on thienopyrimidine derivatives has explored their antifungal properties, which can offer insights into the development of new antifungal agents. The structural analogs of this compound may also possess such biological activities, suggesting potential research directions (Konno et al., 1989).

Material Science Applications

  • Polyamide and Polyimide Synthesis : Research involving aromatic polyamides and polyimides based on related chemical structures has demonstrated the potential of such compounds in the synthesis of high-performance materials. These materials exhibit excellent thermal stability and solubility, indicating the relevance of similar compounds in developing advanced polymers (Yang & Lin, 1995).

Safety and Hazards

The safety and hazards of a compound refer to its potential risks to human health and the environment. This information is typically provided in a safety data sheet .

Future Directions

The future directions for the study of a compound could include further investigation of its properties, potential applications, and mechanisms of action. For example, indole derivatives have been found to have diverse biological activities and are being explored for new therapeutic possibilities .

properties

IUPAC Name

N-(2-chlorophenyl)-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3/c1-16-10(17)6-9(15-12(16)19)11(18)14-8-5-3-2-4-7(8)13/h2-6H,1H3,(H,14,18)(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNMPBXBRDTISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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